molecular formula C8H5ClF2O B1406238 4-(Difluoromethyl)benzoyl chloride CAS No. 1352755-21-5

4-(Difluoromethyl)benzoyl chloride

Cat. No. B1406238
CAS RN: 1352755-21-5
M. Wt: 190.57 g/mol
InChI Key: UTBZKLFVSNRNEE-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)benzoyl chloride is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuff . It is a clear colorless to pale yellow liquid .


Synthesis Analysis

The synthesis of 4-(Difluoromethyl)benzoyl chloride involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular formula of 4-(Difluoromethyl)benzoyl chloride is C8H4ClF3O . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving 4-(Difluoromethyl)benzoyl chloride include a two-step mechanism for electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .


Physical And Chemical Properties Analysis

The physical properties of 4-(Difluoromethyl)benzoyl chloride include a molecular weight of 208.565 . It is a liquid with a refractive index of 1.476 . It has a boiling point of 188-190 °C and a density of 1.404 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis and Catalysis

4-(Difluoromethyl)benzoyl chloride has been utilized in the field of organic synthesis, particularly in reactions catalyzed by iridium. Yasukawa, Satoh, Miura, and Nomura (2002) discussed how benzoyl chlorides, which include derivatives like 4-(Difluoromethyl)benzoyl chloride, efficiently react with internal alkynes in the presence of an iridium catalyst. This process results in the decarbonylation and production of substituted naphthalenes and anthracenes, showcasing the reagent's utility in synthesizing complex aromatic compounds (Yasukawa, T., Satoh, T., Miura, M., & Nomura, M., 2002).

Heterocyclic Compound Synthesis

In the realm of heterocyclic chemistry, 4-(Difluoromethyl)benzoyl chloride serves as a key ingredient in the synthesis of quinazolinones. Deetz, Malerich, Beatty, and Smith (2001) demonstrated the cyclocondensation of 2-fluoro substituted benzoyl chlorides with 2-amino-N-heterocycles, leading to the formation of 4(3H)-quinazolinones. This reaction proceeds under mild conditions and highlights the reagent's importance in building pharmacologically relevant structures (Deetz, M., Malerich, J., Beatty, A., & Smith, B. D., 2001).

Materials Science and Polymer Chemistry

Zhang, Wu, Cao, Sang, Zhang, and He (2009) explored the synthesis of cellulose benzoates using benzoyl chlorides, including 4-(Difluoromethyl)benzoyl chloride, in an ionic liquid medium. This research showcases the application of 4-(Difluoromethyl)benzoyl chloride in modifying natural polymers to produce cellulose derivatives with varied degrees of substitution, demonstrating its utility in creating materials with tailored properties (Zhang, J., Wu, J., Cao, Y., Sang, S., Zhang, J., & He, J., 2009).

Safety And Hazards

4-(Difluoromethyl)benzoyl chloride is combustible and causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to handle it with protective gloves/clothing/eye protection/face protection and use only outdoors or in a well-ventilated area .

Future Directions

The future directions of 4-(Difluoromethyl)benzoyl chloride involve its use as an important raw material and intermediate in Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuff . It is also used in the preparation of fluorine functionalized magnetic nanoparticles for fast extraction and analysis of perfluorinated compounds from traditional Chinese medicine samples .

properties

IUPAC Name

4-(difluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c9-7(12)5-1-3-6(4-2-5)8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBZKLFVSNRNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)benzoyl chloride

Synthesis routes and methods

Procedure details

4-(difluoromethyl)benzoic acid (0.7 g, 4 mmol) dissolved in DCM (20 ml), cooled to 0° C. and added oxalyl chloride (0.8 g, 6.1 mmol). Catalytic amount of DMF was added to this mixture and stirred at rt for 30 mins. After 30 mins, DCM removed on rotavapour and co-distilled the residue two times with DCM to obtain 4-(difluoromethyl)benzoyl chloride quantitatively. 2-Amino-5-bromophenol (0.64 g, 3.4 mmol) dissolved in DCM (20 ml) and added Pyridine (0.32 ml, 4.1 mmol) under nitrogen atmosphere. This mixture stirred at rt for 30 mins and added 4-(difluoromethyl)benzoyl chloride (0.77 g, 4.1 mmol). After continuing stirring at rt for 15 mins, reaction mass diluted with water and extracted with DCM. DCM layer washed with aq. NaHCO3 and DCM removed on rotavapour to obtain the solid. Solid was triturated with Et2O and Petether mixture (4:1) to obtain the titled compound (0.5 g) as a yellow solid. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): 10.27 (s, 1H), 9.62 (s, 1H), 8.07 (d, J 8.2, 2H), 7.71 (d, J 8.2, 2H), 7.61 (d, J 8.5, 1H), 7.12 (t, J 55.7, 1H), 7.07 (d, J 2.2, 1H), 7.03-6.94 (m, 1H).
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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